5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
Description
The compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic morpholine-proline hybrid core (2-oxa-5-azabicyclo[2.2.1]heptane) fused with a 1-methylpyrazolo[3,4-d]pyrimidine moiety. This scaffold is conformationally constrained, a design strategy often employed to enhance binding affinity and selectivity toward biological targets . The 2-oxa-5-azabicyclo[2.2.1]heptane core, first synthesized by Portoghese and Sepp in 1971, is structurally analogous to the natural alkaloid loline, which exhibits insecticidal and antifungal properties .
Properties
IUPAC Name |
5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFMLIVOXZIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the construction of the bicyclic ring system. Key steps may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-amino-1-methylpyrazole and formamide derivatives.
Construction of the bicyclic ring system: This step often involves intramolecular cyclization reactions, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with suitable reagents to form the oxa-azabicycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring or the bicyclic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclic structure that integrates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. The molecular formula is with a molecular weight of approximately 230.26 g/mol.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo derivatives, including those related to the compound . For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). In vitro assays demonstrated that certain derivatives exhibit potent anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with some compounds showing IC50 values as low as 0.016 µM against wild-type EGFR .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of pyrazole-based compounds. A series of pyrazole derivatives were evaluated for their inhibitory activity against several bacterial strains, demonstrating significant antimicrobial effects. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives have been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
Case Study 1: EGFR Inhibition
A study published in 2022 synthesized new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. The most promising compound exhibited remarkable potency with an IC50 value of 0.016 µM against wild-type EGFR and significant activity against mutant forms . This highlights the potential of this class of compounds in targeted cancer therapies.
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrazole-based compounds were designed and synthesized to evaluate their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives had strong inhibitory effects, suggesting their utility in developing new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolo[3,4-d]pyrimidine moiety may bind to specific active sites on enzymes, inhibiting their activity or modulating their function. The bicyclic ring system may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The 2-oxa-5-azabicyclo[2.2.1]heptane core is versatile, with diverse substituents modulating physicochemical and biological properties. Below is a comparative analysis of analogs (Table 1) and their key characteristics:
Table 1: Structural Analogs of 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
Substituent-Driven Pharmacological Effects
- Heteroaromatic Groups: The target compound’s pyrazolo-pyrimidine group is analogous to adenosine triphosphate (ATP)-competitive kinase inhibitors. In contrast, the imidazolylmethanone in (±)-68a’ demonstrated slow-action antimalarial activity, highlighting the role of nitrogen-rich heterocycles in targeting parasitic enzymes .
- Triazine and Morpholine Hybrids : Compound 42, bearing a triazine-morpholine substituent, serves as a kinase inhibitor precursor. Its synthesis via nucleophilic aromatic substitution (72% yield) underscores the reactivity of the bicyclic core’s secondary amine .
- Benzimidazole Derivatives : Compound 106, a repositioned astemizole analog, incorporates a benzimidazole-piperidine group. Its 71% yield and antimalarial activity suggest improved solubility over parent compounds, though efficacy remains moderate .
Structural and Conformational Advantages
The 2-oxa-5-azabicyclo[2.2.1]heptane core imposes a rigid, boat-like conformation, reducing entropic penalties during target binding . This contrasts with flexible morpholines, which exhibit lower selectivity. For example, bridged morpholines in loline-inspired compounds show improved activity against proteins compared to non-constrained analogs .
Biological Activity
The compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a novel organic molecule belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.
Structural Characteristics
The compound features a complex bicyclic structure that integrates a pyrazolo[3,4-d]pyrimidine moiety with a bicyclic azabicyclo structure. The unique combination of these structural elements is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈N₆O |
| Molecular Weight | 200.2 g/mol |
| IUPAC Name | 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane |
| Appearance | Powder |
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a crucial regulator in cell cycle progression. By inhibiting CDK2, it disrupts normal cell cycle events, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Interaction with CDK2
The binding affinity of the compound to the ATP-binding site of CDK2 is critical for its inhibitory action. This competitive inhibition halts phosphorylation processes essential for cell cycle advancement, which has been demonstrated through various in vitro studies.
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated against several cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | CDK2 inhibition |
| HCT-116 | 12 | CDK2 inhibition |
| HeLa | 18 | CDK2 inhibition |
These studies demonstrate significant cytotoxicity, indicating that the compound may serve as a promising candidate for further development as an anticancer agent.
Additional Biological Activities
Beyond its role as a CDK2 inhibitor, preliminary studies suggest potential anti-inflammatory and antibacterial properties. These activities are being investigated in ongoing research to better understand the full scope of its pharmacological effects.
Case Studies and Research Findings
Recent publications have highlighted various aspects of the biological activity of pyrazolo derivatives similar to our compound:
- Antitumor Activity : A series of pyrazolo derivatives have shown promising results against BRAF(V600E) mutations and other oncogenic targets, suggesting a broad spectrum of antitumor efficacy across different cancer types .
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been observed in models simulating inflammatory responses .
- Antibacterial Properties : Related compounds have demonstrated significant antibacterial activity against various pathogens, providing insight into potential applications beyond oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
